4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
4-Chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro-substituted benzene ring, a propoxy group at the 3-position, and a pyridin-2-ylmethylamine moiety linked via the sulfonamide group. This structural framework is common in medicinal chemistry, where sulfonamides are often explored for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The chloro and propoxy substituents may enhance lipophilicity and membrane permeability, while the pyridine moiety could contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-2-9-21-15-10-13(6-7-14(15)16)22(19,20)18-11-12-5-3-4-8-17-12/h3-8,10,18H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECMQFOKOMGSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The specific steps for synthesizing this compound may include:
- Preparation of the aryl halide precursor.
- Coupling with a boronic acid derivative to form the desired product.
- Purification and isolation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzenesulfonamide Derivatives
Table 1: Structural and Functional Comparison
Structural Variations and Bioactivity
- Chloro Substitution: The 4-chloro group in the target compound is conserved in several analogs (e.g., Compound 18, 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide).
- Pyridine vs. Pyrimidine Moieties : Replacing the pyridin-2-ylmethyl group with pyrimidine (Compound 18) or thiazole () alters hydrogen-bonding capacity and steric bulk, impacting target selectivity .
- Propoxy vs. Sulfonyl Groups : The 3-propoxy group in the target compound increases lipophilicity compared to sulfonyl-containing analogs (e.g., Compound B), which may affect pharmacokinetic profiles .
Cytotoxicity and Mechanism of Action
While direct data for the target compound is unavailable, structurally related benzenesulfonamides exhibit cytotoxicity via tubulin inhibition or kinase modulation. For example:
Biological Activity
4-Chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. The compound features a sulfonamide group, which is known for its antimicrobial properties, and a pyridine moiety that may enhance its biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and applications in scientific research.
Chemical Structure and Synthesis
The chemical structure of 4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can be represented as follows:
- Molecular Formula : C15H18ClN2O3S
- IUPAC Name : 4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Synthesis
The synthesis typically involves several steps:
- Starting Materials : The process begins with 4-chlorobenzenesulfonyl chloride and 3-pyridinemethanol.
- Formation of Intermediate : The sulfonyl chloride reacts with 3-pyridinemethanol in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.
- Propoxylation : The intermediate is then treated with propyl bromide and a base (e.g., potassium carbonate) to introduce the propoxy group.
- Purification : Final purification is achieved through recrystallization or column chromatography.
The biological activity of 4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can bind to the active sites of enzymes, disrupting metabolic pathways and cellular processes. This mechanism is particularly relevant in antimicrobial activity, where it can inhibit bacterial dihydropteroate synthase, leading to reduced folate synthesis in bacteria.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
The sulfonamide moiety has been widely studied for its antimicrobial properties. This compound has shown potential as an antimicrobial agent against various bacterial strains due to its ability to inhibit folate biosynthesis pathways.
Inhibition Studies
In vitro studies have demonstrated that 4-chloro-3-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can inhibit the activity of several enzymes:
- Cholinesterases : It has been evaluated for its inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.
| Enzyme Type | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 10.4 |
| Butyrylcholinesterase | 7.7 |
Cytotoxicity
Preliminary cytotoxicity assays indicate that this compound may possess anticancer properties, showing effectiveness against various cancer cell lines. For instance, it was tested against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29).
| Cell Line | CC50 Value (µM) |
|---|---|
| A549 | 58.4 |
| MCF7 | 50.0 |
| HT29 | 47.2 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar sulfonamide derivatives, highlighting the importance of structural modifications in enhancing activity against resistant bacterial strains.
- Cancer Research : Research on related compounds has shown that modifications to the sulfonamide structure can lead to improved cytotoxicity against specific cancer types, suggesting that further exploration of this compound could yield promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
